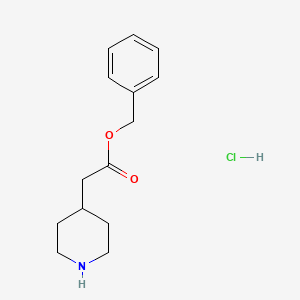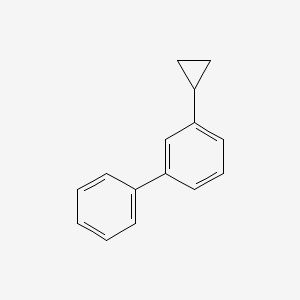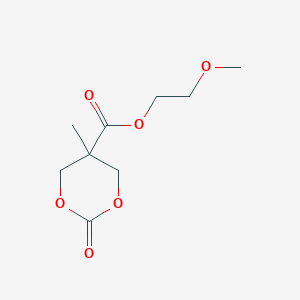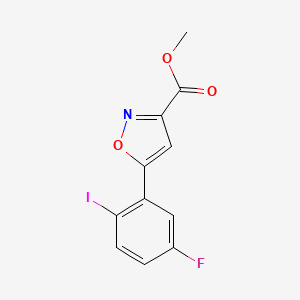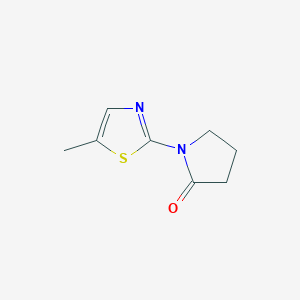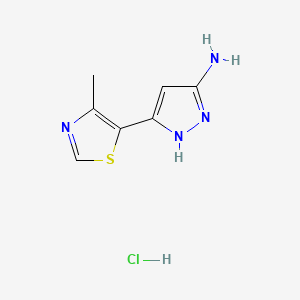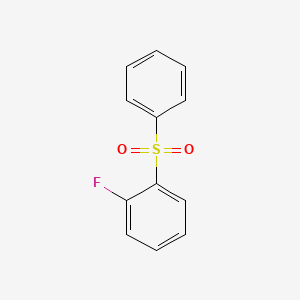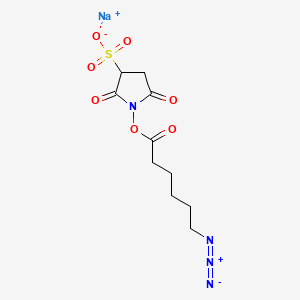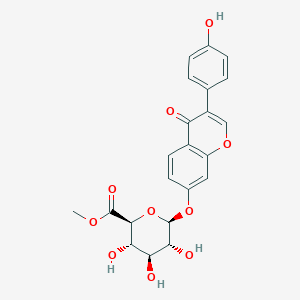
Daidzein 7-beta-D-Glucuronide Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein 7-beta-D-Glucuronide Methyl Ester: is a derivative of daidzein, an isoflavone found predominantly in soybeans.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Daidzein 7-beta-D-Glucuronide Methyl Ester typically involves the glucuronidation of daidzein followed by methylation. The reaction conditions often require the use of glucuronyl transferase enzymes or chemical catalysts to facilitate the addition of the glucuronic acid moiety to daidzein. Subsequent methylation is achieved using methylating agents such as methyl iodide under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Daidzein 7-beta-D-Glucuronide Methyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its aglycone form, daidzein.
Substitution: Nucleophilic substitution reactions can occur at the glucuronide or methyl ester moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Daidzein or partially reduced intermediates.
Substitution: Various substituted glucuronides or esters.
Wissenschaftliche Forschungsanwendungen
Daidzein 7-beta-D-Glucuronide Methyl Ester is primarily used in proteomics research. It serves as a tool for studying the metabolism and biochemical pathways of daidzein isoflavone. This compound is also employed in metabolomics and phytochemical research to understand the biological effects and metabolic fate of isoflavones .
Wirkmechanismus
The mechanism of action of Daidzein 7-beta-D-Glucuronide Methyl Ester involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating enzyme activities and influencing signal transduction pathways related to isoflavone metabolism. The glucuronide moiety enhances its solubility and bioavailability, facilitating its uptake and distribution in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Daidzein: The aglycone form of Daidzein 7-beta-D-Glucuronide Methyl Ester.
Genistein 7-beta-D-Glucuronide Methyl Ester: Another isoflavone glucuronide with similar properties.
Biochanin A 7-beta-D-Glucuronide Methyl Ester: A related compound with a different isoflavone backbone.
Uniqueness
This compound is unique due to its specific glucuronide and methyl ester modifications, which enhance its solubility and bioavailability compared to its aglycone form. These modifications also influence its metabolic pathways and biological activities, making it a valuable tool in research .
Eigenschaften
Molekularformel |
C22H20O10 |
|---|---|
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C22H20O10/c1-29-21(28)20-18(26)17(25)19(27)22(32-20)31-12-6-7-13-15(8-12)30-9-14(16(13)24)10-2-4-11(23)5-3-10/h2-9,17-20,22-23,25-27H,1H3/t17-,18-,19+,20-,22+/m0/s1 |
InChI-Schlüssel |
XQFWBDXNLSIFNE-SXFAUFNYSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
Kanonische SMILES |
COC(=O)C1C(C(C(C(O1)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxo-1,2,3,4,6,10b-hexahydropyrazino[2,1-a]isoindole-7-carboxylic acid](/img/structure/B15338091.png)
![1,2,4-Trimethyl-1,2,3,4-tetrahydro-benzo-[4,5]furo-[3,2-C]pyridin-8-ylamine tartrate](/img/structure/B15338096.png)
